

Technical Guide: Inactive HIV-1 Metabolite ent-8-Hydroxy Efavirenz

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Compound of Interest

Compound Name: *ent-8-Hydroxy Efavirenz*

CAS No.: 342621-26-5

Cat. No.: B120399

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Executive Summary

ent-8-Hydroxy Efavirenz (CAS: 342621-26-5) is the 8-hydroxylated metabolite derived from the (R)-enantiomer of the antiretroviral drug Efavirenz.[1] While the clinically approved Efavirenz consists of the (S)-enantiomer, the "ent" (enantiomeric) forms serve as critical analytical standards in pharmaceutical development. This metabolite is pharmacologically inactive against HIV-1 reverse transcriptase but holds significant value in chiral purity profiling, mechanistic toxicology, and stereoselective metabolic phenotyping.

This guide details the physicochemical identity, metabolic pathways, and validated analytical protocols for isolating and quantifying **ent-8-Hydroxy Efavirenz**, distinguishing it from the neurotoxic (S)-8-Hydroxy Efavirenz metabolite.

Chemical Identity & Stereochemical Context

To understand the significance of **ent-8-Hydroxy Efavirenz**, one must delineate the stereochemical relationships within the Efavirenz metabolic cascade. Efavirenz contains a chiral center at the C4 position of the benzoxazinone ring.[2]

Compound	Stereochemistry	Biological Activity	Role
Efavirenz (EFV)	(S)-configuration	Potent HIV-1 NNRTI	Active Pharmaceutical Ingredient (API)
ent-Efavirenz	(R)-configuration	Inactive	Enantiomeric Impurity
8-OH-Efavirenz	(S)-configuration	Inactive (HIV); Neurotoxic	Major Metabolite (CYP2B6)
ent-8-OH-Efavirenz	(R)-configuration	Inactive	Analytical Standard / Control

Chemical Name: (4R)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one.[1] Molecular Formula: C₁₄H₉ClF₃NO₃ Molecular Weight: 331.67 g/mol

Stereoselective Metabolic Pathway

The metabolism of Efavirenz is highly stereoselective. The cytochrome P450 isozyme CYP2B6 is the primary catalyst for the 8-hydroxylation. However, the enzyme exhibits distinct kinetics for the (S) and (R) enantiomers.

Figure 1: Stereoselective metabolism of Efavirenz enantiomers by CYP2B6.

Applications in Drug Development

A. Chiral Purity Validation

Regulatory bodies (FDA, EMA) require rigorous control of enantiomeric impurities. If trace amounts of (R)-Efavirenz exist in the drug product, they will be metabolized to **ent-8-Hydroxy Efavirenz**.

- Protocol: Use **ent-8-Hydroxy Efavirenz** as a reference standard in LC-MS/MS assays to ensure the signal quantified as the "toxic 8-OH metabolite" is solely the (S)-isomer and not the (R)-isomer.

B. Mechanistic Toxicology Control

The (S)-8-Hydroxy metabolite is a potent neurotoxin that induces dendritic spine loss in neurons.[3]

- Usage: **ent-8-Hydroxy Efavirenz** serves as a negative control in in vitro neurotoxicity assays. By comparing the (S) and (R) metabolites, researchers can prove that the toxicity is stereospecific (receptor-mediated) rather than a non-specific chemical effect.

Analytical Methodology: Chiral Separation

Separating the enantiomers of 8-Hydroxy Efavirenz requires chiral stationary phases (CSPs). [4] Standard reverse-phase C18 columns cannot resolve these stereoisomers.

Protocol: Chiral HPLC Separation

Objective: Baseline resolution of (S)-8-OH-EFV and (R)-8-OH-EFV (**ent-8-Hydroxy Efavirenz**).

Reagents & Equipment:

- Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
- Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA).
- Detection: UV at 250 nm or MS/MS (MRM mode).

Step-by-Step Workflow:

- Preparation of Mobile Phase:
 - Mix n-Hexane and Isopropanol in a 90:10 (v/v) ratio.
 - Add 0.1% TFA to suppress ionization of the phenolic hydroxyl group, sharpening peak shape.
 - Note: Degas via ultrasonication for 15 minutes to prevent bubble formation in the chiral column.
- Sample Preparation:
 - Dissolve 1 mg of **ent-8-Hydroxy Efavirenz** standard in 1 mL of Ethanol (HPLC grade).

- Prepare a racemic mixture (mix 1:1 with (S)-8-OH-EFV) to establish resolution parameters.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.[2]
 - Temperature: 25°C (Strict control required; chiral recognition is temperature-sensitive).
 - Injection Volume: 10 µL.
- Data Analysis (Expected Results):
 - Retention Time (R-isomer): ~7.5 min.[5][6]
 - Retention Time (S-isomer): ~9.2 min.[5][6]
 - Resolution (Rs): > 1.5 (Baseline separation).

Figure 2: Chiral HPLC separation logic for resolving Efavirenz metabolite enantiomers.

Biological Validation: Inactivity Confirmation

To confirm the "inactive" status of **ent-8-Hydroxy Efavirenz**, it must be tested against HIV-1 Reverse Transcriptase (RT).

Protocol: HIV-1 RT Inhibition Assay

Objective: Determine the IC₅₀ of **ent-8-Hydroxy Efavirenz** compared to the parent drug.

- Enzyme System: Recombinant HIV-1 Reverse Transcriptase.
- Substrate: Poly(rA)-oligo(dT) template-primer.
- Tracer: [³H]-dTTP (Tritiated Thymidine Triphosphate).
- Procedure:

- Incubate HIV-1 RT with varying concentrations (0.1 nM – 10 μM) of **ent-8-Hydroxy Efavirenz** for 30 mins at 37°C.
- Add [³H]-dTTP and template-primer to initiate DNA synthesis.
- Incubate for 60 mins.
- Precipitate DNA using 10% Trichloroacetic acid (TCA).
- Measure incorporated radioactivity via liquid scintillation counting.
- Validation Criteria:
 - Efavirenz (Control): IC₅₀ < 5 nM.
 - **ent-8-Hydroxy Efavirenz**: IC₅₀ > 1000 nM (Indicates inactivity).

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